(S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Descripción
(S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS: 1187927-66-7) is a chiral tetrahydroisoquinoline (TIQ) derivative with a benzyl substituent at position 2 and a carboxylic acid group at position 2. Its molecular formula is C₁₇H₁₇NO₂, and it exhibits a molecular weight of 267.32 g/mol . The compound’s stereochemistry (S-configuration) and structural features make it a valuable precursor for synthesizing chiral ligands, organocatalysts, and pharmaceutical intermediates.
Propiedades
IUPAC Name |
(3S)-2-benzyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20)16-10-14-8-4-5-9-15(14)12-18(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,20)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUPAEYPYJHZCK-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153475 | |
| Record name | (3S)-1,2,3,4-Tetrahydro-2-(phenylmethyl)-3-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-66-7 | |
| Record name | (3S)-1,2,3,4-Tetrahydro-2-(phenylmethyl)-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-1,2,3,4-Tetrahydro-2-(phenylmethyl)-3-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and dihydroisoquinoline derivatives.
Cyclization: The key step involves the cyclization of the dihydroisoquinoline derivative with benzylamine under acidic or basic conditions to form the tetrahydro-isoquinoline core.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired (S)-enantiomer.
Industrial Production Methods: Industrial production of (S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance production efficiency.
Análisis De Reacciones Químicas
Amidation and Peptide Coupling
THIQ-3-COOH undergoes amidation via carbodiimide-mediated activation. A representative protocol involves:
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), benzylamine.
-
Conditions : DMF solvent, room temperature, 1 hour.
-
Product : (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (83% yield) .
This reaction highlights the utility of the carboxylic acid group for generating bioactive amides, such as enzyme inhibitors or receptor ligands.
Oxidation Reactions
The tetrahydroisoquinoline core can be oxidized under controlled conditions:
-
Reagent : Potassium permanganate (KMnO₄).
-
Conditions : N,N-Dimethylformamide (DMF), 0–20°C, 100.5 hours under inert atmosphere.
-
Mechanism : Likely involves radical-mediated C–H oxidation of the tetrahydroisoquinoline ring.
Enzymatic Deracemization
Racemic THIQ-3-COOH undergoes stereoselective deracemization using:
-
Enzyme : D-Amino acid oxidase from Fusarium sacchari (FsDAAO).
-
Reductant : Ammonia-borane (NH₃·BH₃).
-
Outcome : Enantiomeric excess >99% (S)-enantiomer, isolated yield 73% .
This method provides access to enantiopure THIQ-3-COOH for chiral drug synthesis.
Alkylation and Functionalization
The benzyl group and nitrogen atom participate in alkylation:
Cyclization and Heterocycle Formation
THIQ-3-COOH serves as a precursor in Pictet–Spengler and Bischler–Nepieralski reactions:
-
Pictet–Spengler : Reacts with arylacetaldehydes using (R)-TRIP catalyst to form 1-benzyl-THIQ alkaloids (86–92% ee) .
-
Bischler–Nepieralski : Forms isoquinoline scaffolds via cyclodehydration .
Stereoselective Modifications
The (S)-configuration enables asymmetric catalysis:
-
Catalyst : (R,R)-RuTsDPEN for transfer hydrogenation.
-
Application : Synthesis of anti-diabetic agents (e.g., 20g ) with PPARγ partial agonism (EC₅₀ = 13 nM) .
Salt Formation
THIQ-3-COOH forms pharmaceutically stable salts:
-
Reagents : p-Toluenesulfonic acid (TsOH).
-
Product : Benzyl (S)-THIQ-3-carboxylate tosylate (97% purity) .
Key Reaction Data Table
This compound’s versatility in amidation, oxidation, and stereoselective transformations makes it invaluable for drug discovery and asymmetric synthesis. Experimental protocols emphasize the importance of protecting groups (e.g., Boc, MOM) and chiral catalysts in achieving high enantioselectivity .
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Properties
Research has highlighted the potential of (S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid as an analgesic and anti-inflammatory agent. Its structural features enable it to interact with receptors involved in pain perception and inflammation pathways . In vitro studies have demonstrated its efficacy in reducing pain responses in various models.
Neuroprotective Effects
The compound has shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. Its structural similarity to other isoquinoline derivatives suggests that it may modulate neurotransmitter systems or provide antioxidant effects .
Interaction Studies
Interaction studies involving (S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid focus on its binding affinity to various receptors and enzymes. Techniques such as molecular docking simulations and in vitro assays are commonly employed to evaluate its pharmacological profile. These studies aim to elucidate its mechanism of action and predict potential side effects or interactions with other drugs .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into how modifications can influence biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-N-benzyl-1-methyl-1,2-dihydroisoquinoline | Benzyl group at nitrogen | Potential neuroprotective effects |
| Tetrahydroisoquinoline derivatives | Varying substituents on isoquinoline | Analgesic and antipsychotic properties |
| (S)-N-benzyl-3-hydroxyisoquinoline | Hydroxyl group addition | Antioxidant activity |
This table illustrates the diversity within isoquinoline derivatives while highlighting how modifications can influence their biological activities .
Mecanismo De Acción
The mechanism of action of (S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, pain signaling, and neuronal function.
Comparación Con Compuestos Similares
6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid (M1)
- Structural Differences : M1 (CAS: 103733-66-0) replaces the benzyl group at position 2 with methoxy groups at positions 6 and 7 .
- Biological Activity : M1 exhibits significant antiproliferative effects against Huh-7 liver cancer cells (IC₅₀ values in vitro), attributed to its electron-donating methoxy groups enhancing DNA intercalation or enzyme inhibition .
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Coordination Compounds
- Structural Modifications: Derivatives include 2,6-bis[(3S)-3-(methoxycarbonyl)-tetrahydroisoquinoline-2-carbonyl]pyridine ligands complexed with Cu²⁺, Co²⁺, Co³⁺, or Fe³⁺ .
- Functional Impact :
- Rotamer Formation : Hindered rotation around amide bonds creates AA, BB, and AB+BA rotamers , observed in NMR studies. These conformers influence enantioselectivity in catalysis .
- Catalytic Performance : The Co³⁺ complex achieved 61.7% enantiomeric excess in nitroaldol reactions, outperforming Fe³⁺ and Cu²⁺ complexes, which showed minimal selectivity .
Methyl and Benzyl Ester Derivatives
- Examples: (S)-Methyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Used as a synthetic intermediate, hydrolyzed to the carboxylic acid under acidic conditions . Benzyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate tosylate: A prodrug form with enhanced lipophilicity for improved cellular uptake .
- Impact of Esterification : Esters mask the carboxylic acid’s polarity, altering pharmacokinetic properties while retaining stereochemical integrity for chiral applications .
N-Substituted Carboxamide Derivatives
- Example: (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (C₁₈H₂₀N₂O, MW: 280.36) .
- Structural Features : The benzylamide group introduces steric bulk, affecting hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal packing) and ligand-receptor interactions .
- Applications : Precursor for asymmetric catalysis, such as transfer hydrogenation and Diels-Alder reactions .
Comparative Analysis Table
Research Findings and Implications
- Stereochemical Influence : The (S)-configuration is critical for enantioselective interactions. For example, Co³⁺ complexes derived from (S)-TIQ-carboxylic acid achieved higher enantiomeric excess than racemic analogs .
- Substituent Effects :
- Electron-Donating Groups (e.g., OCH₃) : Enhance biological activity (e.g., M1’s antiproliferative effects) but may reduce catalytic versatility due to increased polarity .
- Benzyl Groups : Improve lipophilicity and steric shielding, favoring interactions with hydrophobic binding pockets or metal centers .
- Synthetic Flexibility : Hydrolysis of esters (e.g., methyl to carboxylic acid) and carbodiimide-mediated amide couplings enable modular derivatization for targeted applications .
Actividad Biológica
(S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS Number: 54329-48-5) is a compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent for various diseases.
| Property | Value |
|---|---|
| Molecular Formula | C17H17NO2 |
| Molecular Weight | 267.322 g/mol |
| Density | 1.227 g/cm³ |
| Boiling Point | 438.571 °C |
| Flash Point | 219.04 °C |
Neuroprotective Effects
Research indicates that (S)-2-benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid exhibits neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. For instance, it has been reported to mitigate H₂O₂-induced cell death in SH-SY5Y cells, a model for human neuroblastoma .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases. Notably, it has shown competitive inhibition against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), which are crucial in the pathophysiology of Alzheimer's disease. The IC₅₀ values for hAChE and hBuChE were found to be in the micromolar range, indicating moderate potency .
Structure-Activity Relationship (SAR)
The biological activity of (S)-2-benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is influenced by its structural features. Modifications at the benzyl position and variations in the carboxylic acid group have been systematically studied to optimize its activity against cholinesterases and to enhance neuroprotective effects .
Case Studies
-
Neuroprotection Against Oxidative Stress
- Objective : To evaluate the protective effects of (S)-2-benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid against oxidative stress.
- Method : SH-SY5Y cells were treated with H₂O₂ in the presence and absence of the compound.
- Results : The compound significantly reduced cell death compared to controls, suggesting its potential as a neuroprotective agent.
-
Inhibition of Cholinesterases
- Objective : To assess the inhibitory activity of (S)-2-benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid on hAChE and hBuChE.
- Method : Enzyme assays were performed using varying concentrations of the compound.
- Results : The compound demonstrated competitive inhibition with IC₅₀ values indicating promising potential for Alzheimer's treatment.
Q & A
Q. What synthetic methodologies are recommended for preparing (S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via hydrolysis of its methyl ester precursor. A microwave-assisted method using 10% HCl in water at 120°C for 2 hours yields the hydrochloride salt with high efficiency . Optimization involves monitoring reaction time, temperature, and acid concentration to avoid side products. Purification via recrystallization or column chromatography is critical for isolating the enantiomerically pure product.
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- X-ray crystallography : Essential for confirming the half-boat conformation of the tetrahydroisoquinoline ring and stereochemistry .
- NMR spectroscopy : Key for verifying the benzyl substituent position and carboxylate proton environment.
- HPLC with chiral columns : Validates enantiomeric purity, particularly for asymmetric catalysis applications .
Q. How can researchers validate the compound's stability under varying storage conditions?
Stability studies should assess degradation under light, humidity, and temperature (e.g., 4°C vs. room temperature). Use accelerated stability testing via HPLC to monitor decomposition products. The compound should be stored in airtight containers with desiccants, as moisture may promote hydrolysis of the carboxylate group .
Advanced Research Questions
Q. How does the half-boat conformation of the tetrahydroisoquinoline ring influence catalytic activity in asymmetric synthesis?
The half-boat conformation creates a chiral environment that enhances stereoselectivity in organocatalysis. For example, in aldol reactions, the rigid structure positions the benzyl group to shield one face of the substrate, favoring specific enantiomer formation . Computational modeling (e.g., DFT) can predict steric and electronic effects, while kinetic studies correlate conformation with catalytic turnover rates .
Q. What experimental models and endpoints are appropriate for evaluating the compound's antiproliferative activity in colorectal cancer (CRC)?
- In vivo models : Use DMH-induced CRC in Wistar rats, administering doses of 10–25 mg/kg for 15 days. Endpoints include tumor size reduction, histopathological analysis, and serum metabolomics to track biomarkers like fatty acids and choline .
- Mechanistic studies : Employ ¹H-NMR metabolomics to identify metabolic pathway regulation (e.g., energy metabolism, membrane repair) .
Q. How do structural modifications (e.g., benzyl group substitution) affect binding affinity to opioid receptors?
Replacing the histidine residue in peptides with synthetic amino acids like 6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (6Htc) enhances µ- and δ-opioid receptor binding. SAR studies show that methoxy or hydroxyl groups at the 6/7 positions improve affinity by mimicking tyrosine’s conformation in ligand-receptor complexes . Competitive binding assays (e.g., radioligand displacement) quantify these effects .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Dose-response analysis : Re-evaluate efficacy at varying concentrations to identify non-linear effects.
- Model specificity : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or animal strains may explain variability.
- Metabolite profiling : Assess if observed antiproliferative effects are due to the parent compound or active metabolites .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
